(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride
Overview
Description
(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a carboxylic acid group on the piperidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride typically involves the catalytic resolution of racemic mixtures or the use of chiral starting materials. One common method includes the lipase-catalyzed resolution of ethyl-5-hydroxypicolinate, followed by a series of chemical transformations . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized one-pot reactions to increase yield and efficiency. For example, a one-pot debenzylation/sulfation reaction followed by cation exchange can be used to produce the compound on a large scale . These methods are designed to be scalable and cost-effective, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological conditions.
Mechanism of Action
The mechanism of action of (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones: These compounds share a similar chiral center and are used in drug development for their pharmacological properties.
Menthol Glycinates: These compounds have similar structural features and are used as cooling agents in various applications.
Uniqueness
What sets (2S,5R)-5-hydroxypiperidine-2-carboxylic Acid Hydrochloride apart from similar compounds is its specific combination of functional groups and chiral centers, which confer unique chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and other bioactive molecules.
Properties
IUPAC Name |
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h4-5,7-8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHYCCWEJZJLHW-JBUOLDKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1O)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463669 | |
Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824943-40-0 | |
Record name | (2S,5R)-5-Hydroxypipecolic acid HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,5R)-5-hydroxypiperidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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